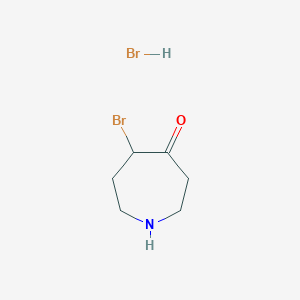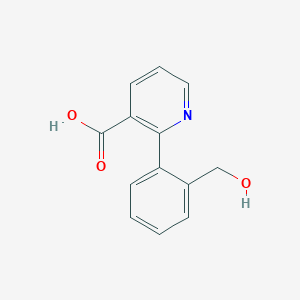
Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(4.4.5.5-Tetramethyl-1.3.2-dioxaborolan-2-yl)phenoxy)acetate” is a chemical compound with the molecular formula C15H21BO4 . It has a molecular weight of 276.14 and is typically a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H21BO4/c1-14(2)15(3,4)20-16(19-14)12-8-6-11(7-9-12)10-13(17)18-5/h6-9H,10H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point range of 49.0 53.0 °C and is soluble in methanol .科学的研究の応用
Organic Synthesis
“Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate” is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It plays a crucial role in the organic synthesis of drugs .
Enzyme Inhibitors
Boric acid compounds, such as this one, are often used as enzyme inhibitors in drug application research . They can inhibit the activity of certain enzymes, which can be beneficial in treating various diseases .
Ligand Drugs
In addition to being used as enzyme inhibitors, boric acid compounds are also used as specific ligand drugs . These compounds can bind to specific biological targets, which can be useful in the treatment of various conditions .
Anticancer Drugs
Boric acid compounds are used in the treatment of tumors and microbial infections, and they can also be used to treat anticancer drugs . This makes “Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate” a potential candidate for cancer treatment .
Fluorescent Probes
Boric acid compounds can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines . This can be useful in various research and diagnostic applications .
Drug Carriers
Boronic ester bonds, such as those found in “Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate”, are widely used in the construction of stimulus-responsive drug carriers . These carriers can load anti-cancer drugs, insulin, and genes, and use the formation and rupture of the boronic ester bond in different environments to achieve controlled drug release .
Synthesis of Novel Copolymers
“Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate” is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units . This can lead to the development of new materials with unique properties .
Borylation of Arenes
“Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate” can be used as a reagent to borylate arenes . This is a key step in many synthetic processes, leading to the creation of a wide range of complex organic compounds .
Safety and Hazards
作用機序
Target of Action
Compounds with similar structures, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are known to be used in borylation reactions .
Mode of Action
The mode of action of this compound is likely related to its ability to participate in borylation reactions . In these reactions, the compound can interact with its targets (usually organic molecules) and introduce a boron atom into the target molecule . This can result in significant changes to the target molecule’s chemical properties .
Biochemical Pathways
It’s known that borylation reactions can be used to modify organic molecules in various ways, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The compound’s predicted boiling point is 3851±370 °C and its predicted density is 106±01 g/cm3 , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely dependent on the specific targets and biochemical pathways it affects. Given its potential role in borylation reactions, it may be used to modify the structure and function of target molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C
特性
IUPAC Name |
methyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BO5/c1-14(2)15(3,4)21-16(20-14)11-8-6-7-9-12(11)19-10-13(17)18-5/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAJJWCVIDJFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


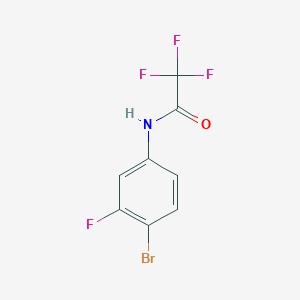
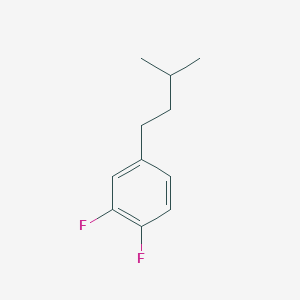
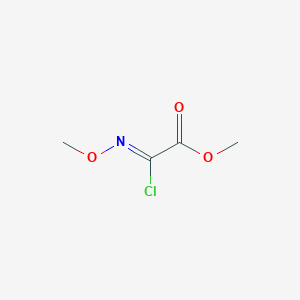
![2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B6324982.png)

